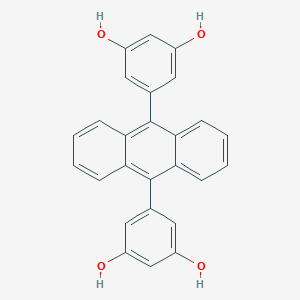

9,10-Bis(3,5-dihydroxyphenyl)anthracene

Descripción

Historical Development of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in Scientific Literature

The historical development of this compound traces its origins to the broader exploration of anthracene derivatives that began in the early 19th century. Anthracene itself was first discovered in 1832 by Jean-Baptiste Dumas and Auguste Laurent, who crystallized it from coal tar fractions. This foundational work established the framework for understanding polycyclic aromatic hydrocarbons and their potential for chemical modification.

The specific compound this compound emerged from systematic research into substituted anthracene derivatives during the late 20th century. The compound is identified by Chemical Abstracts Service number 153715-08-3 and has been catalogued in major chemical databases including PubChem (Compound Identifier 11047500) and Chemical Abstracts Service since 2006. The development of synthetic methodologies for producing this compound has evolved alongside broader advances in organic synthesis, particularly in the areas of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed coupling reactions.

Research into functionalized anthracene derivatives gained momentum through investigations into their optical and electronic properties. The introduction of hydroxyl-substituted phenyl groups at the 9 and 10 positions of the anthracene core represents a strategic approach to modifying the electronic characteristics while maintaining structural integrity. Documentation in scientific literature indicates that this compound has been synthesized through various methodological approaches, including Suzuki-Miyaura coupling reactions and oxidative benzannulation techniques.

The compound's entry into commercial availability through specialized chemical suppliers reflects its growing importance in research applications. Multiple suppliers now offer the compound with purities exceeding 96% as determined by high-performance liquid chromatography, indicating established synthetic protocols and quality control measures.

Significance in Contemporary Materials Science and Photochemistry

The significance of this compound in contemporary materials science stems from its unique structural features that combine the photophysical properties of anthracene with the hydrogen-bonding capabilities of hydroxyl-functionalized phenyl substituents. This combination enables applications in multiple research domains, particularly in the development of organic semiconductors and photoluminescent materials.

In the field of organic electronics, anthracene-based semiconductors have demonstrated exceptional potential for organic field-effect transistors due to their strong intermolecular interactions facilitated by planar molecular structures. The specific compound under investigation offers additional advantages through its hydroxyl functional groups, which enable hydrogen bonding interactions that can influence molecular packing and charge transport properties. Research has shown that anthracene derivatives with appropriate substituents can achieve high charge mobility while maintaining excellent thermal stability.

The compound's photochemical significance extends to its role in charge-transfer host systems. Research has demonstrated that this compound can function as an electron donor component in novel charge-transfer complexes with electron acceptor molecules such as methylviologen. This capability opens pathways for applications in molecular electronics, sensors, and energy conversion devices.

Contemporary research has also highlighted the compound's utility in supramolecular chemistry. The hydroxyl groups enable hydrogen bonding interactions that facilitate the formation of complex three-dimensional structures. Studies have shown that this compound can participate in the formation of hydrogen-bonded supramolecular assemblies, potentially leading to applications in molecular recognition and guest-host chemistry.

The photophysical properties of anthracene derivatives, including fluorescence and photostability, make this compound particularly valuable for photochemical applications. Anthracene exhibits characteristic blue fluorescence under ultraviolet radiation, and functionalization with electron-donating groups can modify these properties for specific applications.

Current Research Landscape and Investigative Paradigms

The current research landscape surrounding this compound encompasses several interconnected investigative paradigms that reflect the compound's versatility and potential applications. Contemporary research efforts focus on understanding structure-property relationships, developing new synthetic methodologies, and exploring applications in emerging technologies.

A significant research paradigm involves the investigation of charge-transfer phenomena and host-guest chemistry. Recent studies have explored the formation of charge-transfer complexes between this compound and various electron acceptor molecules. These investigations employ techniques such as ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography to characterize the resulting complexes and understand the underlying molecular interactions.

Crystal engineering represents another major research focus, where scientists investigate how molecular structure influences solid-state packing and properties. Research has demonstrated that this compound can participate in hydrogen-bonded networks that create defined cavities and channels in crystalline materials. These structures have potential applications in gas storage, separation technologies, and molecular recognition systems.

Current synthetic research paradigms emphasize the development of efficient and environmentally sustainable methods for producing anthracene derivatives. Recent advances include metal-catalyzed cyclotrimerization reactions, halodesilylation approaches, and modified Suzuki-Miyaura coupling reactions. These methodologies aim to improve yields, reduce reaction times, and minimize environmental impact while maintaining product purity.

Photochemical research represents a growing area of investigation, particularly in understanding the photophysical behavior of substituted anthracene derivatives. Studies examine photochemical stability, fluorescence quantum yields, and photochemical reactivity under various conditions. This research is particularly relevant for applications in organic light-emitting devices and photovoltaic systems.

The integration of computational chemistry approaches has become increasingly important in contemporary research. Theoretical calculations help predict molecular properties, optimize synthetic routes, and understand structure-activity relationships. These computational paradigms complement experimental investigations and provide insights into electronic structure and molecular behavior.

Theoretical Frameworks for Understanding Anthracene Derivatives

The theoretical frameworks for understanding anthracene derivatives, including this compound, are grounded in fundamental principles of organic chemistry, quantum mechanics, and materials science. These frameworks provide the conceptual foundation for predicting and explaining the compound's properties and behavior.

The electronic structure of anthracene derivatives is best understood through molecular orbital theory and density functional theory calculations. The anthracene core consists of three fused benzene rings that create an extended π-conjugated system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic and optical properties. Substitution with electron-donating groups such as hydroxyl-functionalized phenyl rings can modify these energy levels, affecting properties such as fluorescence wavelength and intensity.

Supramolecular chemistry theory provides the framework for understanding how this compound interacts with other molecules through non-covalent interactions. The hydroxyl groups enable hydrogen bonding, which can be described using concepts from coordination chemistry and crystal engineering. The geometry and strength of these interactions determine the stability and structure of supramolecular assemblies.

Crystal packing theory explains how molecular structure influences solid-state properties. The planar nature of the anthracene core promotes π-π stacking interactions, while the hydroxyl substituents enable hydrogen bonding networks. The balance between these interactions determines crystal structure, which in turn affects properties such as charge mobility in organic semiconductors.

The theoretical framework for photochemical behavior draws from photophysics and photochemistry principles. The absorption of light promotes electrons from ground state to excited state, and the subsequent relaxation pathways determine photochemical and photophysical outcomes. For anthracene derivatives, common pathways include fluorescence emission, intersystem crossing to triplet states, and photochemical reactions such as dimerization.

Charge transport theory in organic semiconductors relies on understanding how molecular structure and packing affect electron and hole mobility. The degree of π-orbital overlap between adjacent molecules, the presence of traps and defects, and the influence of molecular vibrations all contribute to charge transport properties. Theoretical models such as hopping transport and band transport provide frameworks for understanding these phenomena.

Table 1: Key Theoretical Properties of this compound

Table 2: Research Applications and Theoretical Basis

The theoretical frameworks continue to evolve as computational methods become more sophisticated and experimental techniques provide new insights into molecular behavior. Understanding these frameworks is essential for rational design of new anthracene derivatives with tailored properties for specific applications.

Structure

2D Structure

Propiedades

IUPAC Name |

5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBBWVMITMIXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453237 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153715-08-3 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alternative Pathways via Friedel-Crafts Alkylation

Another potential route involves Friedel-Crafts alkylation, where anthracene reacts with 3,5-dihydroxybenzaldehyde derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, however, risks over-alkylation due to anthracene’s high reactivity, necessitating precise stoichiometric control.

Crystallization and Purification Techniques

Solvent Selection and Recrystallization

BDHA’s purification heavily relies on solvent-mediated recrystallization. Studies from the International Journal of Molecular Sciences demonstrate that ethanol is a preferred solvent for growing high-quality BDHA crystals, particularly when forming co-crystals with bipyridines.

Procedure :

Table 1: Crystallization Conditions for BDHA Complexes

Challenges in Solubility Management

BDHA’s limited solubility in common organic solvents complicates purification. GlpBio reports a solubility of 25 µM in DMSO at 10 mM stock concentrations, necessitating the use of co-solvents like ethanol-water mixtures for large-scale crystallization.

Characterization and Quality Control

Spectroscopic Analysis

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD data from MDPI confirm BDHA’s planar anthracene core and dihedral angles between the anthracene and phenyl groups (≈15–20°). Hydrogen-bonding networks (O–H···N/O) stabilize its supramolecular assemblies, with bond lengths and angles consistent with moderate-strength interactions.

Table 2: Structural Parameters of BDHA from SCXRD

| Parameter | Value | Reference |

|---|---|---|

| Anthracene Core Length | 9.8 Å | |

| Dihedral Angle (Ph-An) | 18.5° | |

| Hydrogen Bond Length | 2.65–2.80 Å |

Scale-Up Considerations and Yield Optimization

Catalytic Efficiency

The choice of catalyst significantly impacts yield. Palladium-based catalysts (e.g., Pd(OAc)₂) in Suzuki couplings typically achieve 60–75% yields for biaryl compounds, though BDHA-specific data remain unpublished.

Solvent Recycling

Ethanol, used in both synthesis and crystallization, can be recovered via distillation, reducing costs in large-scale production.

Applications Influencing Preparation Methods

Análisis De Reacciones Químicas

Photo-Oxidation to Endoperoxides

This compound undergoes photo-oxidation under UV irradiation, forming 9,10-endoperoxides. The reaction proceeds via a [4+2] cycloaddition with molecular oxygen :

Mechanism :

-

Anthracene’s conjugated π-system reacts with singlet oxygen () to form an endoperoxide bridge.

-

The reaction is reversible under thermal conditions (∼100°C), regenerating the parent compound .

Key Observations :

-

Complete conversion of anthracene to endoperoxide occurs within 2 hours under UV light .

-

NMR analysis confirms structural changes: disappearance of anthracene proton signals and appearance of endoperoxide-specific resonance at 84.5 ppm .

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s brominated derivatives participate in palladium-catalyzed coupling reactions. For example:

Reaction Setup :

-

Substrate: 9,10-bis(3-bromo-2,4-dimethoxyphenyl)anthracene .

-

Catalyst: Bis(benzonitrile)palladium(II) dichloride and tri(tert-butyl)phosphine .

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | Dry DMF |

| Reaction Time | 24 hours |

| Yield | 56% (anthrylboronic acid synthesis) |

Product : 9,10-bis[5-(anthracen-9-yl)-2,4-dimethoxyphenyl]anthracene, a highly conjugated polyaromatic hydrocarbon with low solubility .

Hydrogen-Bonding Interactions

The hydroxyl groups enable hydrogen bonding with electron-deficient molecules, enhancing stability in supramolecular assemblies:

Key Applications :

-

Organic semiconductors: Stabilizes charge-transfer complexes in OLEDs.

-

Self-assembly: Forms ordered structures with bipyridine derivatives through O–H···N interactions.

Table: Hydrogen-Bonding Partners

| Partner Molecule | Interaction Type | Application |

|---|---|---|

| Bipyridine bases | O–H···N | Molecular electronics |

| Metal ions | O–H···Metal coordination | Sensor materials |

Electrophilic Aromatic Substitution

The anthracene core undergoes substitution at the 9,10-positions, while the dihydroxyphenyl rings participate in regioselective reactions:

Example Reaction :

-

Bromination : Reacts with -bromosuccinimide (NBS) in dichloromethane to form mono- or di-brominated derivatives, depending on stoichiometry .

Regioselectivity :

-

Anthracene positions (9,10) are more reactive than substituted phenyl rings due to electron density distribution.

-

Para positions on dihydroxyphenyl groups are favored for electrophilic attack.

Acid-Catalyzed Demethylation

Methoxy-protected precursors convert to the final dihydroxy product under acidic conditions :

Procedure :

-

Reflux with hydriodic acid (50 wt%) and phosphinic acid in acetic acid .

-

Yield : 54% for 9,10-bis(2,4-dimethoxyphenyl)anthracene demethylation .

Oxidation-Reduction Behavior

The anthracene moiety exhibits redox activity:

Cyclic Voltammetry Data :

| Process | Potential (V vs. SCE) |

|---|---|

| Oxidation | +1.2 |

| Reduction | -1.8 |

This bifunctional redox activity makes it suitable for energy storage materials.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Organic Semiconductors

BDHA is primarily utilized as a building block in the synthesis of organic semiconductors. Its anthracene core, substituted with hydroxyl groups, enhances its electronic properties, making it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : BDHA exhibits excellent photoluminescence properties, which are essential for efficient light emission in OLEDs. The presence of hydroxyl groups allows for better intermolecular interactions and stability under operational conditions.

- Organic Photovoltaic Cells : The compound's ability to facilitate charge transfer makes it a valuable component in organic photovoltaic systems, improving energy conversion efficiencies.

1.2 Charge Transfer Complexes

Research has demonstrated that BDHA can form charge-transfer (CT) complexes with various electron acceptors. For instance, a study highlighted the formation of a chiral CT complex between BDHA and viologen derivatives, showcasing its potential in supramolecular chemistry and materials design . These complexes can exhibit unique optical properties that can be exploited in sensors and advanced materials.

Biological Applications

While specific biological applications of BDHA are less documented compared to its chemical uses, compounds with similar structures have been investigated for their potential health benefits:

- Antioxidant Properties : Hydroxyl groups present in BDHA may confer antioxidant capabilities, which can be beneficial in mitigating oxidative stress in biological systems.

- Anticancer Activity : Similar phenolic compounds have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.

Material Science

BDHA's unique chemical structure allows it to participate in various chemical reactions:

- Synthesis of Advanced Materials : Its reactivity makes it a candidate for developing new materials with tailored properties for flexible electronics and advanced coatings.

- Fluorescence Spectroscopy : BDHA has been employed to study fluorescence properties and changes upon interaction with guest molecules, which is crucial for sensor development.

Charge Transfer Complex Formation

A notable study investigated the complexation behavior of BDHA with viologen derivatives. The researchers found that the chiral nature of the resulting CT complex could be influenced by the steric and electronic interactions during crystallization processes. This finding has implications for designing materials with specific optical characteristics .

Photostability Research

Another significant area of research involves the photostability of BDHA-based materials. Studies have shown that BDHA exhibits remarkable stability under UV irradiation compared to other anthracene derivatives, making it suitable for applications where durability against light exposure is critical .

Mecanismo De Acción

The mechanism of action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in electronic applications involves its ability to transport charge efficiently due to its conjugated system. The phenolic groups can participate in hydrogen bonding, which can influence the material’s properties in solid-state applications . In biological systems, similar compounds may interact with cellular targets through redox reactions and hydrogen bonding .

Comparación Con Compuestos Similares

BDHA vs. 2,2′,4,4′-Tetrahydroxybenzophenone (THB)

- Structure: THB lacks the anthracene core, featuring a benzophenone backbone with four hydroxyl groups .

- Functionality : THB is primarily a UV-protecting agent , while BDHA’s anthracene core enables π-π stacking and luminescence .

- Supramolecular Behavior : BDHA forms polymeric hydrogen-bonded architectures (e.g., O–H···N bonds with bipyridines), whereas THB’s applications focus on UV absorption rather than host-guest chemistry .

BDHA vs. 9,10-Bis(3,5-dimethoxyphenyl)anthracene (DMA)

- Substituents : DMA replaces hydroxyl groups with methoxy (–OCH₃), reducing polarity and hydrogen-bonding capability .

- Applications: DMA serves as a spacer layer in OLEDs, enabling exciplex formation at donor/acceptor interfaces . BDHA’s hydroxyl groups make it unsuitable for such hydrophobic environments but ideal for supramolecular assemblies .

Physical and Thermal Properties

- Key Insight : Alkyl chain length (n) in DPAn derivatives dictates physical state: n ≥ 6 yields liquids, but kinetic stability decreases with longer chains. Bromination (DPA8Br) improves stability without altering thermal resistance .

Optoelectronic and Host-Guest Properties

Luminescence Tuning

- BDHA derivatives (e.g., DPAn) exhibit full-color luminescence under blue-light excitation, with emission maxima tunable via alkyl chain length .

- Comparison: 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene, a structurally distinct anthracene derivative with nitrogen-containing substituents, shows altered photophysical properties due to extended conjugation and heteroatom effects .

Host-Guest Chemistry

Actividad Biológica

9,10-Bis(3,5-dihydroxyphenyl)anthracene (commonly referred to as 9,10-DHPA) is a synthetic organic compound with the molecular formula C26H18O4. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and photochemistry. This article explores the biological activity of 9,10-DHPA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H18O4

- CAS Number : 153715-08-3

- Structure : The compound features an anthracene core substituted with two 3,5-dihydroxyphenyl groups.

The biological activity of 9,10-DHPA can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer.

- Antitumor Activity : Research indicates that derivatives of anthracene compounds exhibit significant antitumor effects. For instance, studies have shown that similar anthracene derivatives can modulate glucocorticoid receptors and influence cell proliferation and apoptosis in cancer cells .

- Photostability and Luminescence : 9,10-DHPA has been studied for its luminescent properties when irradiated. It shows improved photostability compared to other anthracene derivatives under UV light exposure .

Antitumor Effects

A notable study investigated the antitumor activity of 9,10-DHPA using various human tumor types in vitro. The results indicated a broad spectrum of antitumor effects against several cancer types including breast, ovarian, and lung cancers. However, no significant activity was observed against colorectal cancer .

Case Study: In Vivo Efficacy

In a phase II clinical trial involving anthracene derivatives similar to 9,10-DHPA, researchers aimed to evaluate their efficacy in treating metastatic colorectal carcinoma. Although the study did not yield complete or partial responses in patients, it provided valuable insights into the pharmacodynamics and safety profiles of such compounds .

Data Table: Biological Activities of 9,10-DHPA

Q & A

Q. What is the optimized synthetic route for 9,10-Bis(3,5-dihydroxyphenyl)anthracene, and how can reaction conditions be adjusted to improve yield?

Methodology : The compound is synthesized via nucleophilic substitution using this compound as a precursor. Key steps include refluxing with alkyl/alkoxy bromides in anhydrous dimethylformamide (DMF) with potassium carbonate and potassium iodide as catalysts. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (n-hexane/chloroform) or recycling HPLC are critical .

Q. Table 1: Reaction Parameters for Synthesis

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 115°C (reflux) |

| Reaction Time | 20 hours |

| Catalysts | K₂CO₃ (20.28 mmol), KI (0.5 mmol) |

| Purification | Column chromatography (SiO₂) |

Q. Yield Optimization :

- Increase alkyl bromide equivalents (5x molar excess).

- Use inert atmosphere to prevent oxidation of phenolic groups.

Q. Which spectroscopic techniques are most reliable for confirming structural integrity, and how do NMR and HPLC data complement each other?

Methodology :

- ¹H NMR : Confirms substitution patterns and hydroxyl group presence. Peaks for aromatic protons (δ 6.5–7.5 ppm) and hydroxyls (δ 8.5–9.5 ppm) are diagnostic .

- HPLC : Validates purity (>98%) and detects residual solvents or byproducts. Reverse-phase C18 columns with chloroform/isocratic elution are effective .

Q. Data Complementarity :

- NMR identifies functional groups, while HPLC quantifies purity.

- Discrepancies (e.g., unexpected peaks in HPLC) may indicate incomplete substitution or degradation, requiring NMR reanalysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Protocols :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, safety goggles, and N95 respirator to avoid inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis/handling to mitigate respiratory exposure .

- Spill Management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the incorporation of this compound as a spacer layer influence exciplex formation in OLEDs?

Mechanism : When used between donor (TAPC) and acceptor (DCA) layers, it enables long-range (>70 nm) exciplex coupling via interface interactions. Critical parameters include:

Q. Table 2: Exciplex Emission Characteristics

| Spacer Thickness (nm) | Emission Wavelength (nm) | Efficiency (EQE%) |

|---|---|---|

| 0 | 620 (red) | 8.2 |

| 70 | 620 (red) | 7.9 |

Q. Validation :

Q. How do solvent polarity and π-conjugation extensions affect photophysical properties?

Methodology :

Q. Key Findings :

- Solvent Polarity : Non-polar solvents (e.g., cyclohexane) yield blue emission (λmax = 477 nm, Φf > 0.52). Polar solvents induce red shifts (Δλ = 40 nm) due to solvatochromism .

- Substituent Effects : Methoxy groups enhance thermal stability (Td = 307°C) but reduce quantum yield by 15% compared to formyl derivatives .

Q. How can researchers resolve contradictions in thermal stability data across studies?

Analytical Approach :

Q. Case Example :

- Study A reports Td = 307°C, while Study B observes 290°C. Potential causes:

- Moisture content in sample.

- Variation in heating rates or atmosphere (air vs. inert gas).

Q. Table 3: Photophysical Properties in Solvents

| Solvent | Polarity Index | λabs (nm) | λem (nm) | Φf |

|---|---|---|---|---|

| Cyclohexane | 0.1 | 390 | 477 | 0.58 |

| Chloroform | 4.1 | 395 | 485 | 0.54 |

| DMF | 6.4 | 405 | 517 | 0.47 |

Q. Table 4: Thermal Stability Parameters

| Derivative | Td (°C) | Tm (°C) |

|---|---|---|

| Methoxy-substituted | 307 | 245–248 |

| Formyl-substituted | 285 | 220–225 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.